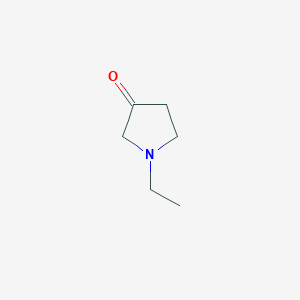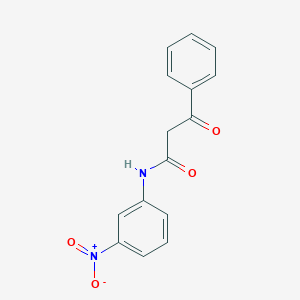
n-(3-Nitrophenyl)-3-oxo-3-phenylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-Nitrophenyl)-3-oxo-3-phenylpropanamide is a chemical compound that has gained attention in the scientific community due to its potential application in various research fields. This compound is also known as N-phenyl-3-oxo-3-phenylpropanamide-4-nitrophenylhydrazone and has the molecular formula C20H16N4O4.
Wirkmechanismus
The mechanism of action of N-(3-Nitrophenyl)-3-oxo-3-phenylpropanamide is not fully understood. However, studies have shown that it inhibits the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It also induces apoptosis, which is programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as topoisomerase II and protein kinase C. It also induces apoptosis in cancer cells and inhibits the growth of cancer cells. Studies have also shown that it has anti-inflammatory properties and can reduce inflammation in the body.
Vorteile Und Einschränkungen Für Laborexperimente
One of the significant advantages of using N-(3-Nitrophenyl)-3-oxo-3-phenylpropanamide in lab experiments is its anticancer properties. It can be used to study the mechanism of action of anticancer drugs and can also be used to develop new anticancer drugs. However, one of the limitations of using this compound is its toxicity. It can be toxic to normal cells, and its toxicity needs to be carefully monitored in lab experiments.
Zukünftige Richtungen
There are several future directions for the research on N-(3-Nitrophenyl)-3-oxo-3-phenylpropanamide. One of the significant directions is the development of new anticancer drugs based on this compound. Studies can also be conducted to understand the mechanism of action of this compound better. The toxicity of this compound can be further studied to determine its safe dosage for use in humans. Additionally, the anti-inflammatory properties of this compound can be explored further, and its potential application in the treatment of inflammatory diseases can be investigated.
Conclusion:
In conclusion, this compound is a chemical compound with potential applications in various research fields. Its anticancer properties and anti-inflammatory properties make it a promising compound for the development of new drugs. However, its toxicity needs to be carefully monitored, and further research is needed to understand its mechanism of action better.
Synthesemethoden
The synthesis of N-(3-Nitrophenyl)-3-oxo-3-phenylpropanamide involves the reaction of 4-nitrophenylhydrazine with 3-oxo-3-phenylpropanoic acid phenylamide. The reaction takes place in the presence of a catalyst, and the product is obtained by recrystallization. The purity of the product can be confirmed by using techniques such as thin-layer chromatography and nuclear magnetic resonance spectroscopy.
Wissenschaftliche Forschungsanwendungen
N-(3-Nitrophenyl)-3-oxo-3-phenylpropanamide has been found to have potential applications in various research fields. One of the significant applications is in the field of cancer research. Studies have shown that this compound has anticancer properties and can inhibit the growth of cancer cells. It has also been found to be effective in the treatment of leukemia and breast cancer.
Eigenschaften
CAS-Nummer |
1734-36-7 |
|---|---|
Molekularformel |
C15H12N2O4 |
Molekulargewicht |
284.27 g/mol |
IUPAC-Name |
N-(3-nitrophenyl)-3-oxo-3-phenylpropanamide |
InChI |
InChI=1S/C15H12N2O4/c18-14(11-5-2-1-3-6-11)10-15(19)16-12-7-4-8-13(9-12)17(20)21/h1-9H,10H2,(H,16,19) |
InChI-Schlüssel |
UUAFEFWRZSBGTL-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)CC(=O)NC2=CC(=CC=C2)[N+](=O)[O-] |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)CC(=O)NC2=CC(=CC=C2)[N+](=O)[O-] |
Andere CAS-Nummern |
1734-36-7 |
Piktogramme |
Irritant; Environmental Hazard |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



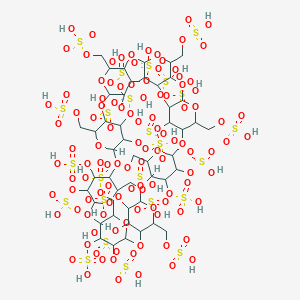
![4-Chloro-6-(4-nitrophenyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B178070.png)

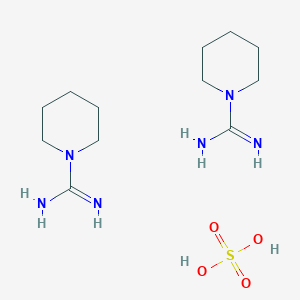
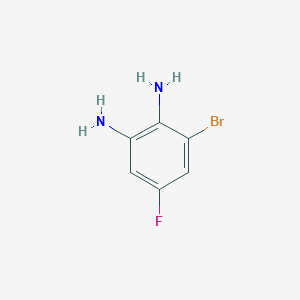

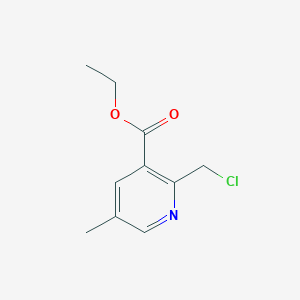
![2-(1,3-Benzodioxol-5-yl)-8-chloro-imidazo[1,2-a]pyridine](/img/structure/B178081.png)

![2-[1-(2-Methylbenzyl)-3-oxo-2-piperazinyl]-acetic acid](/img/structure/B178083.png)


